molecular formula C11H19NO3 B570458 tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate CAS No. 1374673-89-8

tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate

Cat. No. B570458
CAS RN: 1374673-89-8
M. Wt: 213.277
InChI Key: WTNNGFYIEBJFPX-VIFPVBQESA-N
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Description

“tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19NO3 . It belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .


Synthesis Analysis

The synthesis of tert-butyl acetate has been studied via eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate” is characterized by an average mass of 201.263 Da and a monoisotopic mass of 201.136490 Da .


Chemical Reactions Analysis

The chemical reactions of tert-butyl compounds have been studied extensively. For instance, the tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate” are characterized by its molecular formula C10H19NO3, average mass 201.263 Da, and monoisotopic mass 201.136490 Da .

Mechanism of Action

The mechanism of action of tert-butyl compounds is complex and depends on the specific reactions involved. For example, in the case of the synthesis of tert-butyl chloride, the tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid .

Safety and Hazards

The safety data sheet for tert-butyl compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause severe skin burns and eye damage . Therefore, it’s important to handle these compounds with care, using appropriate protective equipment.

properties

IUPAC Name

tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNNGFYIEBJFPX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737936
Record name tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate

CAS RN

1374673-89-8
Record name tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate (6.30 g, 24.3 mmol) and MeMgCl (3.0 M, 40 mL) in THF (100 mL) was stirred at 0° C. for 3 h. Sat. NH4Cl was added to quench reaction. The resulting mixture was extracted with ethyl acetate (30 mL), washed with brine, dried over MgSO4, filtered, and evaporated to give tert-butyl 3-acetylpyrrolidine-1-carboxylate (3.6 g, 69% yield) as yellow oil. LCMS (ESI) m/z: 158.3 [M-56+H+].
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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